3-cyclopropyl-1H-pyrazol-5-amine

Description

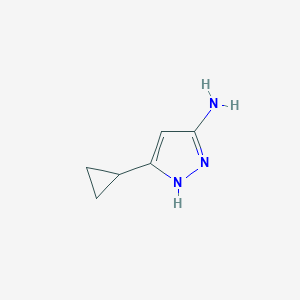

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVAGCQKBDMKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374126 | |

| Record name | 3-cyclopropyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-46-9 | |

| Record name | 3-cyclopropyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-cyclopropyl-1H-pyrazol-5-amine chemical properties

An In-Depth Technical Guide to 3-Cyclopropyl-1H-pyrazol-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] Its derivatives are integral to numerous approved drugs, demonstrating activities that span anti-inflammatory, anticancer, and antipsychotic applications.[2][3] Within this important class of heterocycles, aminopyrazoles serve as exceptionally versatile building blocks for creating complex molecular architectures.[1][4]

This guide focuses on a particularly significant member of this family: This compound (CAS: 175137-46-9). This molecule uniquely combines the proven pharmacophoric properties of the aminopyrazole core with a cyclopropyl group—a small, conformationally constrained ring known to enhance metabolic stability, binding affinity, and cell permeability in drug candidates.[5] We will provide an in-depth exploration of its physicochemical properties, spectroscopic signature, primary synthesis methodologies, chemical reactivity, and its burgeoning role as a key intermediate in modern drug discovery programs.

Physicochemical and Spectroscopic Properties

The unique arrangement of the cyclopropyl ring and the aminopyrazole core imparts distinct properties to the molecule. A critical feature of aminopyrazoles is their existence as prototropic tautomers, which can influence their reactivity and biological interactions.[1]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 175137-46-9 | [6][7] |

| Molecular Formula | C₆H₉N₃ | [6] |

| Molecular Weight | 123.16 g/mol | [6][7] |

| IUPAC Name | 5-cyclopropyl-1H-pyrazol-3-amine | [6] |

| Density | 1.159 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.566 | [7] |

| Polar Surface Area | 54.7 Ų | [6] |

| XLogP3 | 0.4 | [6] |

| Appearance | Liquid |[7] |

Spectroscopic Profile (Predicted)

While specific spectra depend on experimental conditions, the structural features of this compound allow for a reliable prediction of its key spectroscopic signatures.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The cyclopropyl group will present as two multiplets in the upfield region (approx. 0.6-1.0 ppm) for the CH₂ protons and a multiplet further downfield (approx. 1.5-1.9 ppm) for the CH proton. The lone proton on the pyrazole ring (C4-H) would appear as a singlet around 5.4-5.8 ppm. The protons of the primary amine (-NH₂) and the pyrazole N-H would likely appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR Spectroscopy : The carbon spectrum will feature signals for the two distinct carbons of the cyclopropyl ring (one CH and one CH₂), typically below 20 ppm. The three carbons of the pyrazole ring would appear in the aromatic region, with the carbon bearing the amino group (C5) and the cyclopropyl group (C3) appearing at the lower field compared to the C4 carbon.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong N-H stretching bands for the primary amine and the ring N-H in the 3200-3400 cm⁻¹ region. C-H stretching from the cyclopropyl and pyrazole rings would appear around 2900-3100 cm⁻¹. The spectrum would also show C=N and N-H bending vibrations in the 1500-1650 cm⁻¹ region.

-

Mass Spectrometry : The electron ionization mass spectrum will prominently display the molecular ion (M⁺) peak at m/z = 123.

Synthesis Methodologies

The synthesis of 3(5)-aminopyrazoles is a well-established field, primarily relying on the condensation of a hydrazine source with a 1,3-dielectrophilic precursor containing a nitrile group.[9][10] The most common and efficient route to this compound follows this classic pathway.

Primary Synthetic Route: Condensation of β-Ketonitrile with Hydrazine

This method involves the reaction of a cyclopropyl-substituted β-ketonitrile with hydrazine hydrate. The reaction proceeds via an initial nucleophilic attack of hydrazine on the ketone carbonyl, followed by an intramolecular cyclization onto the nitrile group to form the aminopyrazole ring.[9][10]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-cyclopropyl-3-oxopropanenitrile.

Materials:

-

3-Cyclopropyl-3-oxopropanenitrile

-

Hydrazine hydrate (64% solution)

-

Ethanol

-

Hydrochloric acid (for pH adjustment/product isolation if needed)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol.

-

Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid at room temperature (or as its hydrochloride salt).

-

Causality and Trustworthiness: This protocol is self-validating. The use of hydrazine hydrate provides the N-N backbone essential for the pyrazole ring.[9] Ethanol is a common polar protic solvent that facilitates the dissolution of reactants and the subsequent cyclization. The work-up procedure is standard for isolating a moderately polar amine product from an aqueous reaction mixture. Monitoring by TLC ensures that the reaction is driven to completion, maximizing yield and minimizing impurities.

Chemical Reactivity and Derivatization

This compound possesses multiple reactive sites, making it a powerful synthon for building diverse chemical libraries.[4] Its reactivity is dominated by the nucleophilicity of the exocyclic 5-amino group and the endocyclic ring nitrogens.

Caption: Key reaction pathways for this compound.

-

N-Acylation and Sulfonylation: The exocyclic 5-amino group readily reacts with acyl halides or sulfonyl halides to form stable amide and sulfonamide derivatives, respectively. This is a common strategy for exploring structure-activity relationships (SAR) in drug discovery.[11]

-

N-Arylation: The pyrazole ring nitrogen can be arylated using transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling), providing access to N1-aryl pyrazoles.[9] These derivatives are prevalent in kinase inhibitors and other targeted therapies.

-

Condensation to Fused Systems: Acting as a C,N-binucleophile, the molecule reacts with 1,3-dielectrophiles like β-diketones or β-ketoesters to construct fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines.[4][9][10] This reaction is a powerful tool for generating molecular complexity in a single step.

Metabolic Bioactivation Considerations

For drug development professionals, understanding a molecule's metabolic fate is critical. Research on related aminopyrazoles suggests a potential for in vitro bioactivation. The proposed mechanism involves cytochrome P450-mediated oxidation of the aminopyrazole to a reactive imine intermediate, which can then be trapped by nucleophiles like glutathione.[12] This metabolic pathway is a crucial consideration during preclinical safety assessments.

Caption: Proposed bioactivation pathway for aminopyrazoles.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of potent and selective therapeutic agents. The aminopyrazole core often serves as an effective hinge-binding motif in kinase inhibitors, while the cyclopropyl group can occupy hydrophobic pockets and improve pharmacokinetic properties.[5][13]

Table 2: Therapeutic Targets and Applications of this compound Derivatives

| Therapeutic Area | Target Class | Example Application / Rationale | References |

|---|---|---|---|

| Oncology | Protein Kinases | Building block for inhibitors of CDKs, Aurora kinases, etc. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a known pharmacophore. | [13] |

| Oncology | Various | Derivatives have shown antiproliferative activity against breast cancer cell lines. Patented as potential antitumor agents. | [11][14] |

| Metabolic Disease | Cannabinoid Receptors | The cyclopropyl-pyrazole motif is a key feature in potent CB1 receptor antagonists developed for anti-obesity applications. | [5] |

| Inflammatory Disease | Various | The aminopyrazole scaffold is found in numerous anti-inflammatory agents, including COX-2 inhibitors. | [1][15] |

| Infectious Disease | Various | Pyrazole derivatives have been investigated for antimicrobial and antifungal properties. |[15][16] |

Conclusion

This compound is more than a simple heterocyclic amine; it is a highly functionalized and strategically designed building block for modern medicinal chemistry. Its robust and scalable synthesis, combined with its versatile reactivity, allows for the efficient generation of diverse and complex molecular scaffolds. The proven success of the aminopyrazole core as a pharmacophore, enhanced by the favorable properties of the cyclopropyl moiety, positions this compound as a critical intermediate in the development of next-generation therapeutics targeting a wide range of human diseases. Its continued exploration is certain to unlock new and valuable chemical matter for researchers, scientists, and drug development professionals.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9 [sigmaaldrich.com]

- 8. jk-sci.com [jk-sci.com]

- 9. soc.chim.it [soc.chim.it]

- 10. arkat-usa.org [arkat-usa.org]

- 11. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Buy this compound | 175137-46-9 [smolecule.com]

- 16. researchgate.net [researchgate.net]

3-cyclopropyl-1H-pyrazol-5-amine CAS number 175137-46-9

An In-Depth Technical Guide to 3-Cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural combination of a cyclopropyl group, a pyrazole core, and an amino functional group provides a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and critical applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors. By synthesizing technical data with practical insights, this document serves as an essential resource for researchers leveraging this compound in their development pipelines.

Introduction: The Significance of a Privileged Scaffold

In the landscape of pharmaceutical development, certain molecular scaffolds consistently emerge in successful therapeutic agents, earning the designation of "privileged structures." The pyrazole nucleus is a prime example, forming the core of numerous approved drugs with diverse activities, including anti-inflammatory, anticancer, and antipsychotic agents.[1][2][3] this compound (CAS No. 175137-46-9) represents a highly valuable derivative of this scaffold.

The strategic incorporation of a cyclopropyl moiety introduces conformational rigidity and metabolic stability, while the amine group at the 5-position serves as a crucial handle for synthetic elaboration. This combination makes it a sought-after intermediate for creating targeted libraries of compounds, particularly in the realm of protein kinase inhibitors, where the pyrazole ring can act as an effective hinge-binding motif.[4][5] This guide delves into the core scientific principles and practical methodologies associated with this compound, providing an authoritative resource for its effective application in research and development.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. These data are compiled from authoritative chemical databases and supplier specifications.

| Property | Value | Source |

| CAS Number | 175137-46-9 | [6][7][8] |

| Molecular Formula | C₆H₉N₃ | [6][7] |

| Molecular Weight | 123.16 g/mol | [6][7] |

| IUPAC Name | 5-cyclopropyl-1H-pyrazol-3-amine | [6][7] |

| Appearance | White or colorless to brown powder, lump, or clear liquid | [9] |

| Density | 1.159 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.566 | [7] |

| SMILES | NC1=NNC(C2CC2)=C1 | [7] |

| InChI Key | MXVAGCQKBDMKPG-UHFFFAOYSA-N | [7] |

Synthesis and Mechanistic Insight

The construction of the 3-amino-5-cyclopropyl-pyrazole ring system is most commonly achieved via a Knorr-type pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dielectrophile. The causality behind this choice lies in its efficiency and the ready availability of starting materials. The key precursor is a β-ketonitrile bearing a cyclopropyl group.

Representative Synthetic Workflow

The synthesis initiates with the Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate to form an intermediate diketone, which is then reacted with hydrazine hydrate. The subsequent cyclization and dehydration yield the target pyrazole.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example adapted from established methodologies for pyrazole synthesis.[1]

-

Step 1: Preparation of Ethyl 2,4-dioxo-4-cyclopropylbutanoate. To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add cyclopropyl methyl ketone dropwise at 0-5 °C. Subsequently, add diethyl oxalate dropwise while maintaining the temperature. Allow the mixture to stir at room temperature overnight. Quench the reaction with dilute acid and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product via vacuum distillation.

-

Step 2: Cyclocondensation with Hydrazine. Dissolve the purified butanoate intermediate from Step 1 in ethanol. Add hydrazine hydrate dropwise with stirring at room temperature. The reaction is typically exothermic.

-

Step 3: Reaction Completion and Work-up. Heat the mixture at reflux for 2-4 hours to ensure complete cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 4: Isolation and Purification. After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the solvent. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield pure this compound.

Application in Kinase Inhibitor Drug Discovery

The this compound scaffold is particularly potent in the design of protein kinase inhibitors.[4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[4]

Rationale for Use: A Self-Validating System

-

Hinge Binding: The N-H and adjacent nitrogen of the pyrazole ring are perfectly positioned to form two key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.

-

Vector for Selectivity: The amine group at the 5-position provides a synthetic vector pointing towards the solvent-exposed region of the ATP pocket. Attaching different chemical moieties here allows for the fine-tuning of potency and selectivity against specific kinases.

-

Cyclopropyl Moiety: The cyclopropyl group can fit into small hydrophobic pockets near the hinge region, often enhancing binding affinity and improving metabolic stability compared to linear alkyl groups.

This rationale is validated by its successful incorporation into inhibitors targeting the understudied PCTAIRE family of kinases, such as CDK16, which is implicated in several cancers.[5]

Signaling Pathway Context: CDK-Mediated Cell Cycle Control

Derivatives of this compound can be designed to inhibit Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle. By blocking CDK activity, these compounds can halt uncontrolled cell proliferation, a key feature of cancer.

Caption: Inhibition of the CDK4/6-Rb pathway by a pyrazole-based inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a common method to determine the potency of a compound derived from this compound against a target kinase.

-

Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations (e.g., 100 µM to 1 nM).

-

Reaction Mixture: In a 96-well or 384-well plate, add the kinase buffer, the target kinase enzyme, a fluorescently-labeled peptide substrate, and ATP.

-

Inhibitor Addition: Add the serially diluted test compound to the wells. Include controls: "no inhibitor" (positive control) and "no enzyme" (negative control).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Termination and Reading: Stop the reaction by adding a termination buffer (e.g., containing EDTA). Read the plate on a suitable fluorescence plate reader to quantify the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Analytical and Quality Control

Ensuring the identity and purity of this compound is paramount for its use in synthesis and biological screening. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Standard Analytical Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the cyclopropyl protons, the pyrazole ring proton, and the amine protons. |

| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for the three cyclopropyl carbons and the three pyrazole ring carbons. |

| LC/MS | Purity assessment and molecular weight confirmation | A major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ at ~124.1.[6] |

| FTIR | Functional group identification | Characteristic stretches for N-H (amine), C=N, and C-N bonds within the heterocyclic structure. |

Protocol: Purity Determination by HPLC

-

System Preparation: Use a C18 reverse-phase column. Prepare a mobile phase, typically a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Injection and Elution: Inject a small volume (e.g., 5 µL) of the sample solution into the HPLC system. Run a gradient elution program (e.g., 5% to 95% Solvent B over 15 minutes).

-

Detection: Monitor the column effluent using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Analysis: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks.

Caption: Logical workflow from synthesis to biological application.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. Based on GHS classifications, this compound is associated with the following hazards:

Recommendations:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11][12] An inert atmosphere is recommended for long-term storage to prevent degradation.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a well-validated and highly enabling tool for drug discovery. Its inherent structural and chemical properties provide a robust starting point for the synthesis of targeted therapies, especially kinase inhibitors. Understanding its synthesis, characterization, and the mechanistic basis for its application allows researchers to fully exploit its potential in developing next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary to integrate this valuable scaffold into any advanced drug development program.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. scbt.com [scbt.com]

- 9. 5-Cyclopropyl-1H-pyrazol-3-amine | 175137-46-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 10. chemical-label.com [chemical-label.com]

- 11. 175137-46-9|5-Cyclopropyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 12. This compound - CAS:175137-46-9 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to 3-cyclopropyl-1H-pyrazol-5-amine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cyclopropyl-1H-pyrazol-5-amine, a heterocyclic amine that has garnered significant attention in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and synthesis. The core of this guide focuses on its critical role as a "privileged scaffold" in the design of targeted therapeutics, particularly protein kinase inhibitors. We will explore the structure-activity relationships that make this molecule a valuable building block and examine its application in the development of novel anticancer agents. This document is intended to be a valuable resource for researchers and drug development professionals working at the forefront of pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

This compound is a small molecule featuring a five-membered pyrazole ring substituted with a cyclopropyl group at the 3-position and an amine group at the 5-position. The presence of the strained cyclopropyl ring and the nucleophilic amine group on the heterocyclic core bestows unique chemical and biological properties upon this molecule.

The molecular formula of this compound is C₆H₉N₃, and its molecular weight is approximately 123.16 g/mol .[1] Its structure is characterized by the tautomerism inherent to monosubstituted pyrazoles, existing as an equilibrium of the 3-cyclopropyl and 5-cyclopropyl tautomers, although the this compound nomenclature is commonly used.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N₃ | --INVALID-LINK-- |

| Molecular Weight | 123.16 g/mol | [1] |

| CAS Number | 175137-46-9 | |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 5-Amino-3-cyclopropyl-1H-pyrazole, 3-Amino-5-cyclopropylpyrazole | |

| Physical Form | Solid | |

| Density | 1.159 g/mL at 25 °C | |

| Refractive Index | n20/D 1.566 |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the cyclocondensation of a β-ketonitrile with hydrazine. This versatile method allows for the construction of the pyrazole ring with the desired substituents.

Underlying Chemical Principle

The synthesis is based on the reaction of a carbonyl group with a hydrazine to form a hydrazone, which then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon. This reaction is a classic example of heterocycle synthesis and is widely applicable for the preparation of various aminopyrazoles.

Detailed Experimental Protocol

A representative experimental protocol for the synthesis of this compound is as follows:

Starting Material: 3-cyclopropyl-3-oxopropanenitrile

Reagent: Hydrazine hydrate

Solvent: Ethanol

Procedure:

-

Dissolve 3-cyclopropyl-3-oxopropanenitrile in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this solution, add an equimolar amount of hydrazine hydrate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

The Role of this compound in Drug Discovery

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity.[2] this compound, in particular, has emerged as a highly valuable building block in the design of protein kinase inhibitors.

The Pyrazole Scaffold as a Hinge-Binding Motif

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases is a primary target for inhibitor development. The pyrazole ring of this compound can act as a bioisostere for the adenine ring of ATP, forming key hydrogen bond interactions with the "hinge" region of the kinase active site. This interaction is fundamental for the inhibitory activity of many pyrazole-based kinase inhibitors.[2]

Significance of the Cyclopropyl Group: A Structure-Activity Relationship (SAR) Perspective

The cyclopropyl group at the 3-position is not merely a passive substituent. It plays a significant role in enhancing the pharmacological properties of the resulting drug candidates.[3][4]

-

Enhanced Potency: The rigid, three-dimensional nature of the cyclopropyl ring can help to lock the molecule in a bioactive conformation, leading to a more favorable binding entropy and increased potency.[3]

-

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.[3][4]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence the lipophilicity and solubility of the molecule, which are critical parameters for drug-likeness.[3]

A study on pyrazole-based CDK inhibitors revealed that the introduction of a cyclopropyl group led to the highest thermal stabilization shifts for CDK16, indicating strong binding.[5]

The Amine Group as a Vector for Further Functionalization

The amine group at the 5-position provides a convenient handle for further chemical modifications. This allows for the introduction of various substituents that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity. This is a key feature that enables the generation of large libraries of compounds for screening and optimization in drug discovery programs.

Applications in the Development of Kinase Inhibitors

Derivatives of this compound have shown inhibitory activity against a range of protein kinases implicated in cancer and other diseases.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Several studies have utilized the this compound scaffold to develop potent and selective CDK inhibitors. For instance, derivatives of this molecule have demonstrated significant activity against CDK16, a member of the PCTAIRE family of kinases.[5]

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is associated with tumorigenesis. The 3-aminopyrazole moiety is a core component of several Aurora kinase inhibitors, including the clinical candidate tozasertib.[5]

Other Kinase Targets

The versatility of the this compound scaffold has led to its exploration in the development of inhibitors for a variety of other kinases, including:

-

p38 MAP Kinase: Involved in inflammatory responses.

-

RET Kinase: Mutations in the RET proto-oncogene are associated with certain types of thyroid and lung cancer.

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in Parkinson's disease.

The ability to readily modify the core structure allows for the fine-tuning of selectivity towards specific kinase targets.

Illustrative Signaling Pathway and Inhibition

The following diagram illustrates a simplified signaling pathway involving a protein kinase and how a kinase inhibitor derived from this compound can block its activity.

Caption: Inhibition of a kinase signaling pathway.

Spectroscopic Characterization

While specific, publicly available 1H and 13C NMR spectra for the parent this compound are not readily found in the searched literature, the characterization of its derivatives is well-documented.[6] For illustrative purposes, the expected regions for the key proton and carbon signals are discussed below.

¹H NMR Spectroscopy (Anticipated Chemical Shifts)

-

Cyclopropyl Protons: The protons on the cyclopropyl ring would appear in the upfield region, typically between 0.5 and 2.0 ppm. The methine proton would be at a slightly higher chemical shift than the methylene protons.

-

Pyrazole Ring Proton: The lone proton on the pyrazole ring would be expected to appear as a singlet in the aromatic region, likely between 5.0 and 6.0 ppm.

-

Amine and NH Protons: The protons of the amine (NH₂) and the pyrazole NH would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Anticipated Chemical Shifts)

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring would resonate at high field, typically between 5 and 20 ppm.

-

Pyrazole Ring Carbons: The three carbons of the pyrazole ring would appear in the aromatic region, with the carbon bearing the amine group being the most deshielded.

It is imperative for any researcher synthesizing or working with this compound to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry and drug discovery. Its unique structural features, including the versatile pyrazole core, the potency- and stability-enhancing cyclopropyl group, and the synthetically accessible amine handle, make it a powerful building block for the creation of novel therapeutics. Its proven utility in the development of kinase inhibitors for oncology and other therapeutic areas underscores its importance as a privileged scaffold. As our understanding of the kinome and its role in disease continues to expand, it is highly probable that this compound will remain a key component in the arsenal of medicinal chemists striving to design the next generation of targeted therapies.

References

- 1. This compound | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic C-H-N Analysis of 3-cyclopropyl-1H-pyrazol-5-amine: A Technical Guide

Introduction

3-cyclopropyl-1H-pyrazol-5-amine, a notable heterocyclic compound, holds significant interest within the realms of medicinal chemistry and drug development. Its structural motif, featuring a pyrazole core substituted with a cyclopropyl and an amine group, makes it a valuable scaffold for the synthesis of a diverse array of bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in further chemical transformations. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

The structural integrity and purity of such a pivotal building block are non-negotiable in a research and development setting. Spectroscopic analysis provides a definitive fingerprint of the molecule, enabling researchers to confirm its identity and purity with a high degree of confidence. This guide is structured to provide not just the data, but also the underlying principles and experimental considerations, ensuring a comprehensive understanding of the spectroscopic characterization of this compound.

Molecular Structure and Tautomerism

This compound (C₆H₉N₃, Molar Mass: 123.16 g/mol ) can exist in different tautomeric forms. The tautomerism in aminopyrazoles is a well-documented phenomenon that can influence their reactivity and spectroscopic properties. The two primary tautomers for this compound are this compound and 5-cyclopropyl-1H-pyrazol-3-amine. Computational studies on related aminopyrazoles suggest that the 3-amino tautomer is generally more stable. For the purpose of this guide, we will primarily discuss the spectroscopic data in the context of the this compound tautomer, while acknowledging the potential for equilibrium between the forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl group, the pyrazole ring, the amine group, and the N-H of the pyrazole ring.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 (broad s) | Singlet (broad) | 1H | NH (pyrazole) |

| ~5.3 (s) | Singlet | 1H | CH (pyrazole) |

| ~4.7 (broad s) | Singlet (broad) | 2H | NH₂ |

| ~1.6 (m) | Multiplet | 1H | CH (cyclopropyl) |

| ~0.8 (m) | Multiplet | 2H | CH₂ (cyclopropyl) |

| ~0.5 (m) | Multiplet | 2H | CH₂ (cyclopropyl) |

Interpretation and Causality:

-

Pyrazole Protons: The pyrazole ring contains one aromatic proton (H4), which is expected to appear as a singlet in the downfield region (~5.3 ppm) due to the electronic environment of the heterocyclic ring. The N-H proton of the pyrazole ring is acidic and its signal is often broad and can exchange with deuterium in solvents like D₂O. In DMSO-d₆, it is typically observed as a broad singlet at a significantly downfield shift (~11.5 ppm).

-

Amine Protons: The protons of the primary amine group (-NH₂) are also exchangeable and typically appear as a broad singlet (~4.7 ppm). The chemical shift can be highly dependent on concentration and temperature.

-

Cyclopropyl Protons: The cyclopropyl group presents a more complex system. The methine proton (CH) attached to the pyrazole ring is expected to be a multiplet around 1.6 ppm. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and will appear as two distinct multiplets in the upfield region (~0.8 and ~0.5 ppm), characteristic of strained ring systems.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C5 (C-NH₂) |

| ~148 | C3 (C-cyclopropyl) |

| ~88 | C4 |

| ~8 | CH (cyclopropyl) |

| ~6 | CH₂ (cyclopropyl) |

Interpretation and Causality:

-

Pyrazole Carbons: The carbon atom attached to the amine group (C5) is expected to be the most downfield-shifted pyrazole carbon (~158 ppm) due to the deshielding effect of the nitrogen atom. The carbon bearing the cyclopropyl group (C3) will also be in the downfield region (~148 ppm). The C4 carbon, bonded to a hydrogen, will be the most upfield of the pyrazole carbons (~88 ppm).

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded and will appear in the upfield region of the spectrum. The methine carbon will be around 8 ppm, and the methylene carbons will be at approximately 6 ppm.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong, Broad | N-H stretching (amine and pyrazole) |

| 3100-3000 | Medium | C-H stretching (aromatic and cyclopropyl) |

| ~1640 | Strong | N-H bending (primary amine) |

| ~1580 | Medium-Strong | C=N and C=C stretching (pyrazole ring) |

| ~1450 | Medium | CH₂ scissoring (cyclopropyl) |

| ~1020 | Medium | C-N stretching |

Interpretation and Causality:

-

N-H Vibrations: The most prominent feature in the IR spectrum will be the N-H stretching vibrations in the 3400-3200 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching), which may overlap with the N-H stretch of the pyrazole ring, resulting in a broad absorption. A strong band around 1640 cm⁻¹ is characteristic of the N-H bending (scissoring) vibration of a primary amine.

-

C-H Vibrations: C-H stretching from the pyrazole and cyclopropyl groups will appear in the 3100-3000 cm⁻¹ region.

-

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1600-1500 cm⁻¹ region.

-

Cyclopropyl Vibrations: The cyclopropyl group has characteristic C-H and C-C vibrations, with a CH₂ scissoring mode often observed around 1450 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 123

-

Method: Electron Ionization (EI)

Interpretation and Fragmentation:

The mass spectrum of this compound obtained by electron ionization shows a prominent molecular ion peak at m/z 123, which corresponds to the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for pyrazoles involve cleavage of the ring and loss of substituents. For this molecule, potential fragmentation could include:

-

Loss of HCN (m/z 96): A common fragmentation for pyrazoles.

-

Loss of an amino group (m/z 107): Cleavage of the C-N bond.

-

Loss of a cyclopropyl radical (m/z 82): Cleavage of the C-C bond between the pyrazole and cyclopropyl rings.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS):

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatograph (GC) to ensure purity. A dilute solution of the compound in a volatile solvent is injected into the GC.

-

Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectroscopic Workflow

A robust characterization of this compound relies on the synergistic use of these spectroscopic techniques. The following workflow ensures a comprehensive and validated structural assignment.

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural confirmation. The data presented in this guide, including predicted NMR shifts and experimental mass spectrometry, serves as a valuable reference for researchers. By following the outlined experimental protocols and understanding the principles behind the spectral interpretations, scientists can confidently identify and utilize this important chemical building block in their research and development endeavors. The synergy of these techniques provides a self-validating system, ensuring the scientific integrity of any subsequent work that relies on the purity and identity of this compound.

3-cyclopropyl-1H-pyrazol-5-amine solubility and stability

An In-depth Technical Guide for the Physicochemical Characterization of 3-cyclopropyl-1H-pyrazol-5-amine

Introduction

This compound (CAS No. 175137-46-9) is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] Its unique structural motif, featuring a reactive aminopyrazole core coupled with a cyclopropyl group, serves as a versatile scaffold for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors and other signaling pathway modulators.[3][4] The successful progression of any active pharmaceutical ingredient (API) or intermediate from discovery to development hinges on a comprehensive understanding of its fundamental physicochemical properties. Solubility and stability are not merely data points; they are critical determinants of a compound's bioavailability, manufacturability, formulation feasibility, and shelf-life.

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. Moving beyond a simple recitation of facts, we delve into the causality behind experimental design, offering field-proven protocols and insights to empower researchers, scientists, and drug development professionals to generate high-quality, decision-enabling data.

Part 1: Core Physicochemical Properties

A foundational understanding begins with the compound's intrinsic properties. While extensive experimental data for this specific molecule is not widely published, we can consolidate known information from suppliers and computational models to build a preliminary profile.[1][5]

| Property | Value | Source |

| CAS Number | 175137-46-9 | [1][5] |

| Molecular Formula | C₆H₉N₃ | [1][5] |

| Molecular Weight | 123.16 g/mol | [1][5] |

| Appearance | Liquid or Powder | [6] |

| Density | ~1.159 g/mL | [5] |

| Refractive Index (n20/D) | ~1.566 | [5] |

| Flash Point | >110 °C | [5] |

| Computed XLogP3 | 0.4 | [1] |

| Recommended Storage | 2-8 °C, Airtight, Avoid Light | [6] |

The computed XLogP3 value of 0.4 suggests that the molecule has a relatively balanced hydrophilic-lipophilic character, hinting at the potential for solubility in both polar and some non-polar solvent systems.[1] The recommended storage conditions immediately signal a potential sensitivity to temperature and light, a hypothesis that must be rigorously tested through formal stability studies.[6]

Part 2: Solubility Profile Assessment

Solubility is a critical attribute that dictates a compound's behavior in both biological systems and manufacturing processes. For pyrazole derivatives, solubility can be challenging due to strong intermolecular hydrogen bonding and potential π-π stacking, which increase the crystal lattice energy that must be overcome by the solvent.[7] A systematic approach to solubility determination is therefore essential.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines the shake-flask method, the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents and buffers.

Methodology:

-

Preparation:

-

Select a range of solvents. At a minimum, this should include:

-

pH-adjusted aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.

-

Common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane).

-

-

Prepare saturated solutions by adding an excess of this compound to each solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Agitate the vials at a constant, controlled temperature (e.g., 25 °C and/or 37 °C) for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended. The rationale is to ensure the dissolution and precipitation rates have equalized.

-

-

Sample Processing:

-

Allow the vials to stand, permitting the undissolved solid to settle.

-

Carefully withdraw a clear aliquot from the supernatant. It is critical to avoid disturbing the solid material.

-

Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (typically HPLC-UV).

-

Analyze the diluted sample against a calibration curve prepared from a stock solution of known concentration.

-

Calculate the original concentration in the saturated solution, expressed in mg/mL or µg/mL.

-

Data Presentation: The results should be meticulously documented in a table to allow for clear comparison.

| Solvent/Buffer System | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| 0.1 N HCl (pH ~1.2) | 25 | Experimental Value | HPLC-UV |

| Acetate Buffer (pH 4.5) | 25 | Experimental Value | HPLC-UV |

| Phosphate Buffer (pH 6.8) | 25 | Experimental Value | HPLC-UV |

| Methanol | 25 | Experimental Value | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | HPLC-UV |

Workflow for Solubility Assessment

Caption: Thermodynamic Solubility Assessment Workflow.

Part 3: Stability Profile and Degradation Pathways

Understanding a molecule's intrinsic stability is paramount for defining storage conditions, predicting shelf-life, and developing a stable drug formulation.[8] Forced degradation (stress testing) is a regulatory requirement and a scientific necessity to identify likely degradation products and establish the specificity of analytical methods.[9][10]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation pathways.

Methodology: A stock solution of the compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is typically used as a starting point.[11]

-

Acid and Base Hydrolysis:

-

Acid: Mix the stock solution with 0.1 N HCl.

-

Base: Mix the stock solution with 0.1 N NaOH.

-

Conditions: Store samples at an elevated temperature (e.g., 60-80°C) and analyze at various time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation.[11] If degradation is too rapid, the temperature should be lowered.

-

Neutralization: Prior to analysis, neutralize the samples to prevent damage to the HPLC column.

-

-

Oxidative Degradation:

-

Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Conditions: Store at room temperature and analyze at various time points. Oxidation reactions can be rapid.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat (e.g., 80°C, 100°C) in a calibrated oven.

-

Expose a solution of the compound to the same thermal stress.

-

Conditions: Analyze at time points sufficient to observe degradation.

-

-

Photolytic Degradation:

-

Expose solid and solution samples to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines.[11]

-

A control sample should be wrapped in aluminum foil to shield it from light.

-

Conditions: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

-

Analytical Approach:

-

A stability-indicating HPLC method must be developed. This method must be capable of separating the intact parent compound from all process impurities and degradation products. A diode-array detector (DAD) is crucial for assessing peak purity, while a mass spectrometer (MS) is invaluable for identifying the mass of degradants, aiding in structure elucidation.[12]

-

Mass Balance: A critical self-validating component of the study is the mass balance calculation. The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100% of the initial concentration, demonstrating that all significant degradants are being detected.[12]

Workflow for Forced Degradation Study

Caption: Forced Degradation and Stability Assessment Workflow.

Part 4: Recommended Handling and Storage

Based on preliminary supplier data and the principles of chemical stability, the following conditions are recommended to ensure the long-term integrity of this compound:

-

Temperature: Store refrigerated at 2-8 °C . The rationale is to minimize the rate of potential thermally induced degradation reactions.

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). The amino group can be susceptible to oxidation.

-

Light: Protect from light by using amber vials or storing in a dark location.[6] This is a standard precaution until photostability studies prove the compound is not light-sensitive.

-

Moisture: Store in a dry environment. The compound is a primary amine and can be hygroscopic.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. While its potential is clear, a thorough and systematic characterization of its solubility and stability is a non-negotiable prerequisite for its successful application. The experimental frameworks provided in this guide offer a comprehensive roadmap for generating the critical data needed to understand this molecule's behavior. By applying these robust protocols—from thermodynamic solubility assessment to forced degradation studies—researchers can confidently evaluate its properties, mitigate development risks, and accelerate the journey from a promising building block to a potential therapeutic agent.

References

- 1. This compound | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. nanochemazone.com [nanochemazone.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. pharmaguru.co [pharmaguru.co]

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrazole Nucleus

First synthesized by Ludwig Knorr in 1883, pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold" in medicinal chemistry, a core component in numerous compounds with a vast spectrum of biological activities.[3][4][5] The metabolic stability of the pyrazole ring and its ability to act as a versatile pharmacophore have cemented its role in modern drug discovery.[6] This is evidenced by its presence in a range of FDA-approved drugs, from the anti-inflammatory celecoxib (Celebrex®) to the anti-cancer agent crizotinib (Xalkori®) and the anti-obesity drug rimonabant.[1][6][7] This guide provides a technical exploration of the key biological activities of pyrazole derivatives, the underlying mechanisms of action, and the experimental workflows essential for their synthesis and evaluation.

Core Biological Activities & Mechanisms of Action

The functional diversity of pyrazole derivatives is remarkable, spanning anti-inflammatory, anticancer, antimicrobial, and other therapeutic areas.[2][3][7][8] This versatility arises from the pyrazole core's ability to be readily substituted at various positions, allowing for fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for a wide range of biological targets.

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

Perhaps the most well-documented activity of pyrazole derivatives is their anti-inflammatory effect, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9]

Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which mediate the production of prostaglandins—key signaling molecules in the inflammatory cascade.[10] Classical NSAIDs inhibit both COX-1 (constitutively expressed and involved in gastrointestinal protection) and COX-2 (inducible at sites of inflammation). This dual inhibition leads to the common side effect of gastrointestinal distress.[10]

Pyrazole-based drugs like Celecoxib were designed as selective COX-2 inhibitors.[9] The key structural feature enabling this selectivity is often a trifluoromethyl (-CF3) or sulfonamide (-SO2NH2) group on one of the phenyl rings attached to the pyrazole core. This bulky group fits into a specific hydrophilic side pocket present in the active site of COX-2 but absent in COX-1, leading to preferential inhibition.[11][12] This targeted action reduces inflammation and pain with a significantly improved gastrointestinal safety profile compared to non-selective NSAIDs.[10][11]

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Anticancer Activity: A Multi-Targeted Approach

Pyrazole derivatives have emerged as potent anticancer agents, demonstrating the ability to interact with a multitude of targets crucial for cancer cell proliferation, survival, and metastasis.[13][14][15]

Mechanisms of Action:

-

Kinase Inhibition: Many pyrazole compounds function as multi-targeted kinase inhibitors, simultaneously blocking several signaling pathways that cancer cells rely on for growth.[13] Targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).[13] For instance, certain indole-pyrazole hybrids have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle.[13]

-

Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some pyrazole derivatives disrupt this process by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[16][17] This action arrests the cell cycle and induces apoptosis (programmed cell death).[14]

-

DNA Intercalation: Certain polysubstituted pyrazole derivatives have been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription processes, ultimately leading to cell death.[13]

The anticancer efficacy often depends on the specific substitution pattern on the pyrazole ring, which dictates the compound's primary molecular target.[15]

Antimicrobial & Antifungal Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[18][19] Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[7][18][19][20]

Mechanisms of Action: While the exact mechanisms can vary, a prominent target for pyrazole-based antibacterials is DNA gyrase .[21] This enzyme is essential for bacterial DNA replication and is not present in the same form in humans, making it an excellent selective target. By inhibiting DNA gyrase, these compounds prevent the bacteria from replicating their genetic material, leading to cell death.[21] Other proposed mechanisms include disruption of cell membrane integrity and inhibition of essential metabolic pathways.[22] The combination of the pyrazole scaffold with other pharmacophores like thiazole, indole, or coumarin has been a successful strategy to enhance antimicrobial potency.[19]

Quantitative Data Summary

The biological activity of pyrazole derivatives is typically quantified using metrics like the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). Lower values indicate higher potency.

Table 1: Selected Anticancer Activity of Pyrazole Derivatives

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound 25 | HT29 (Colon) | VEGFR-2 | 3.17 | [13] |

| Compound 33 | HCT116 (Colon) | CDK2 | < 23.7 | [13] |

| Compound 43 | MCF7 (Breast) | PI3 Kinase | 0.25 | [13] |

| Compound 59 | HepG2 (Liver) | DNA Binding | 2.0 | [13] |

| Compound 5b | K562 (Leukemia) | Tubulin Polymerization | 0.021 |[17] |

Table 2: Selected Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Microorganism | Activity Type | MIC Value (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 158 | S. aureus | Antibacterial | 3.125 | [7] |

| Compound 158 | E. coli | Antibacterial | 1.6125 | [7] |

| Nitrofuran Pyrazole | C. albicans | Antifungal | - | [4] |

| Hydrazone Pyrazole | A. baumannii | Antibacterial | 1.56 |[6] |

Experimental Workflows: From Synthesis to Biological Validation

The discovery and development of novel pyrazole derivatives follow a structured, multi-step process. This workflow ensures the synthesis of the target molecule and the rigorous, validated assessment of its biological activity.

Caption: General experimental workflow for pyrazole derivative development.

Protocol 1: Representative Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a classic and robust method for pyrazole synthesis via the cyclocondensation of a 1,3-diketone with a hydrazine derivative.[23] This is a foundational reaction that is widely adaptable.

Objective: To synthesize 1-phenyl-3-methyl-5-(furan-2-yl)-1H-pyrazole.

Materials:

-

1-(Furan-2-yl)butane-1,3-dione (1,3-diketone)

-

Phenylhydrazine hydrochloride

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol

-

Standard reflux apparatus, magnetic stirrer, filtration equipment.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of 1-(furan-2-yl)butane-1,3-dione in 30 mL of glacial acetic acid.

-

Addition of Hydrazine: To the stirring solution, add 10.5 mmol of phenylhydrazine hydrochloride. Causality Note: A slight excess of the hydrazine ensures the complete consumption of the limiting diketone reagent.

-

Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). Causality Note: Refluxing provides the necessary activation energy for the condensation and subsequent intramolecular cyclization/dehydration to form the stable aromatic pyrazole ring.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water while stirring. A solid precipitate should form.

-

Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and unreacted salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final pure compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[20][24][25]

Protocol 2: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)

This protocol outlines a common method to evaluate the COX-2 inhibitory potential of a synthesized pyrazole derivative.

Objective: To determine the IC50 value of a test compound against the human COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

EIA buffer (e.g., Tris-HCl)

-

Synthesized pyrazole derivative (test compound)

-

Celecoxib (positive control)

-

DMSO (for dissolving compounds)

-

Prostaglandin Screening EIA Kit (e.g., for PGE2)

-

96-well microplate and plate reader.

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and the positive control (Celecoxib) in DMSO. Create a series of dilutions in the EIA buffer to test a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Reaction Mixture: In the wells of a 96-well plate, add the EIA buffer, the COX-2 enzyme, and the various dilutions of the test compound or control. Also include a "no inhibitor" control (with DMSO vehicle) and a "background" control (without the enzyme).

-

Incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. Causality Note: This pre-incubation step is crucial for equilibrium to be reached between the enzyme and the inhibitor before the substrate is introduced.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells except the background control.

-

Reaction Termination: Allow the reaction to proceed for a specified time (e.g., 10 minutes) at 37°C, then stop the reaction by adding a quenching solution (e.g., a strong acid like HCl).

-

Quantification of Prostaglandin: Quantify the amount of prostaglandin (PGE2) produced in each well using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions. The intensity of the color produced is inversely proportional to the amount of PGE2 present.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value—the concentration of the inhibitor required to reduce the enzyme activity by 50%—by fitting the data to a suitable dose-response curve. Trustworthiness Note: Comparing the IC50 value to that of the known standard, Celecoxib, validates the assay's performance and provides a benchmark for the test compound's potency.

-

Future Directions and Conclusion

The pyrazole scaffold continues to be a fertile ground for drug discovery.[5] Current research is expanding into new therapeutic areas, including antiviral, neuroprotective, and even herbicidal applications.[7][22][26] The development of multi-target drugs, where a single pyrazole-based molecule is designed to interact with multiple disease-related targets, represents a promising strategy for treating complex diseases like cancer and overcoming drug resistance.[13]

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. jchr.org [jchr.org]

- 3. academicstrive.com [academicstrive.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jchr.org [jchr.org]

- 9. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. srrjournals.com [srrjournals.com]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 23. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijpsr.com [ijpsr.com]

- 25. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

The Cyclopropylamine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Guide for Drug Discovery and Development Professionals

Abstract

The cyclopropylamine scaffold has emerged from a chemical curiosity to a privileged motif in medicinal chemistry, celebrated for its profound impact on the pharmacological profiles of therapeutic agents.[1] Its unique combination of structural rigidity, metabolic stability, and electronic properties allows medicinal chemists to address multiple challenges in drug design, including potency, selectivity, and pharmacokinetics.[2] This guide provides a comprehensive exploration of the cyclopropylamine core, delving into its fundamental physicochemical properties, its role as a versatile bioisostere, its influence on drug metabolism and pharmacokinetics (ADME), and its application in marketed therapeutics. We will examine key synthetic strategies for accessing this valuable scaffold and discuss the mechanistic basis for its utility in enzyme inhibition, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundation: Unique Physicochemical and Structural Properties

The utility of the cyclopropylamine group stems from the inherent and unusual properties of the three-membered ring.[3] Unlike larger, more flexible aliphatic systems, the cyclopropane ring imposes a rigid, planar geometry on its three carbon atoms.[2] This structural pre-organization is a key asset in drug design.

1.1. Conformational Rigidity The restricted conformational flexibility of the cyclopropyl ring can significantly reduce the entropic penalty of binding to a biological target.[1][2] By "locking" a molecule into a bioactive conformation, the binding affinity and selectivity for the target protein can be enhanced.[4] This principle is fundamental to designing highly potent and specific drugs.

1.2. Electronic Character and Ring Strain The bond angles within the cyclopropane ring are compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons.[3][5] This immense ring strain results in C-C bonds with enhanced π-character, making them shorter and stronger than typical alkane bonds.[2][6] The C-H bonds are also shorter and stronger, which has profound implications for metabolic stability.[6] The amine group, being a powerful nucleophile, combined with the strained ring, creates a highly reactive and versatile chemical entity.[3][7]

// Main Node CPA [label="Cyclopropylamine\n(C₃H₇N)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse, style="filled,bold"];

// Properties node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rigidity [label="Conformational Rigidity"]; Strain [label="High Ring Strain (~27 kcal/mol)"]; Electronics [label="Enhanced p-Character of C-C Bonds"];

// Consequences node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Potency [label="Increased Binding Affinity & Potency"]; Metabolism [label="Improved Metabolic Stability"]; Reactivity [label="Unique Chemical Reactivity"];

// Relationships CPA -> Rigidity [color="#5F6368"]; CPA -> Strain [color="#5F6368"]; CPA -> Electronics [color="#5F6368"];